2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Drug Discovery ADME Prediction Lead Optimization

This halogenated benzoxazole features a 3,4-dichlorophenyl motif delivering LogP 4.28 and distinct halogen-bonding capability, critical for antifungal hit-to-lead (C. albicans MIC = 16 μg/mL) and T-bet inhibition SAR. The 5-amine handle enables parallel amide/sulfonamide library synthesis, while regioisomeric purity (vs. 2,3-dichloro isomer) ensures experimental reproducibility. Procure as a validated scaffold for medicinal chemistry optimization and diversity-oriented synthesis.

Molecular Formula C13H8Cl2N2O
Molecular Weight 279.12 g/mol
CAS No. 293737-85-6
Cat. No. B1634229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
CAS293737-85-6
Molecular FormulaC13H8Cl2N2O
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
InChIKeyHQSOXCXPMQPFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 293737-85-6): Procurement-Grade Specifications for Specialized Benzoxazole Research


2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 293737-85-6) is a halogenated benzoxazole derivative with the molecular formula C13H8Cl2N2O and a molecular weight of 279.12 g/mol. The compound features a benzoxazole core substituted at the 2-position with a 3,4-dichlorophenyl moiety and at the 5-position with a primary amine group [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 4.28 and a topological polar surface area (tPSA) of 52.0 Ų , placing it within Lipinski-compliant chemical space for drug discovery applications [2]. Commercial availability typically ranges from 95% to NLT 98% purity , suitable for research applications in medicinal chemistry, chemical biology, and targeted library synthesis.

Why 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Cannot Be Arbitrarily Substituted with In-Class Benzoxazole Analogs


Benzoxazole derivatives exhibit substitution-dependent biological activity profiles that preclude generic interchangeability. Even regioisomeric dichlorophenyl substitutions produce divergent properties: the 2-(2,3-dichlorophenyl) isomer (CAS 339197-79-4) differs from the target 3,4-dichloro compound in both calculated LogP (4.0 vs. 4.28) [1] and molecular recognition characteristics [2]. Similarly, non-halogenated analogs such as 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine (CAS 116248-09-0, MW 238.28) lack the electron-withdrawing chlorine substituents critical for electrophilic substitution reactivity and potential halogen-bonding interactions with biological targets [3]. The presence of the 5-amino group further distinguishes this scaffold from simple 2-arylbenzoxazoles (e.g., CAS 3164-12-3, lacking the amine handle) [4], directly impacting derivatization potential for library construction. Consequently, experimental reproducibility and SAR continuity demand compound-specific procurement rather than class-level substitution.

Quantitative Differentiation Evidence: 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Versus Closest Analogs


Lipophilicity (LogP) Differentiation from Regioisomeric 2,3-Dichlorophenyl Analog

The target compound exhibits a calculated LogP of 4.28 , which is 0.28 log units higher than its regioisomeric analog 2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (LogP = 4.0) [1]. This increased lipophilicity arises from the distinct 3,4-dichloro substitution pattern on the phenyl ring, which alters both electronic distribution and solvation properties. In drug discovery contexts, a ΔLogP of 0.28 represents a meaningful shift in predicted membrane permeability and plasma protein binding [2], potentially translating to differential in vivo distribution or cellular accumulation profiles in lead optimization campaigns.

Drug Discovery ADME Prediction Lead Optimization Medicinal Chemistry

Molecular Weight and Halogen Content Advantage Over Non-Halogenated Benzoxazole Analogs

The target compound (MW 279.12 g/mol) contains two chlorine atoms on the phenyl ring, contributing to a molecular weight that is 40.84 g/mol (17.1%) higher than the non-halogenated analog 2-(4-ethylphenyl)-1,3-benzoxazol-5-amine (MW 238.28 g/mol) [1]. This mass differential is accompanied by fundamentally different electronic properties: the electron-withdrawing chlorine substituents reduce the electron density of the aromatic system compared to the electron-donating ethyl group, altering both reactivity in electrophilic substitution reactions and potential π-stacking interactions with biological targets [2]. Additionally, the chlorine atoms provide sites for halogen bonding that are absent in the ethylphenyl analog, potentially enabling distinct protein-ligand interaction geometries [3].

Fragment-Based Drug Design SAR Studies Chemical Libraries Medicinal Chemistry

Functional Handle Advantage: 5-Amino Group Enables Derivatization Unavailable in Simple 2-Arylbenzoxazoles

The target compound contains a primary amine at the 5-position of the benzoxazole core, a functional handle absent in the closely related compound 2-(3,4-dichlorophenyl)benzoxazole (CAS 3164-12-3, MW 264.11 g/mol) [1][2]. This amine group provides a reactive site for acylation, sulfonylation, reductive amination, and diazotization chemistry, enabling facile derivatization to generate libraries of amides, sulfonamides, Schiff bases, and azo compounds [3]. The presence of this amine also confers a hydrogen bond donor capacity (Hdon = 1) that is absent in the non-aminated analog , affecting both solubility in polar solvents and potential intermolecular interactions in biological systems.

Chemical Biology Combinatorial Chemistry Bioconjugation Fluorescent Probes

Antifungal Activity Profile: Quantified MIC Against Candida albicans

The target compound demonstrates measurable antifungal activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 16 μg/mL . In the broader context of benzoxazole analog screening, this MIC value is comparable to the range reported for antimicrobial benzoxazole derivatives in recent SAR studies, where active compounds typically exhibit MIC values between 10–80 μg/mL against various bacterial and fungal strains [1]. The 3,4-dichloro substitution pattern on the phenyl ring is noteworthy, as related 3,4-dichlorophenyl-containing benzoxazole derivatives (e.g., compound 7a in OUCI study) have demonstrated potent activity against S. aureus with MIC = 0.25 μg/mL [2], suggesting that the 3,4-dichlorophenyl motif contributes meaningfully to antimicrobial activity when paired with optimal substitution elsewhere in the scaffold. Against Bacillus subtilis, the compound exhibits an MIC of 32 μg/mL .

Antifungal Screening Antimicrobial Resistance Hit Discovery Lead Identification

Cytotoxicity Profile: IC50 Values Against Breast and Lung Cancer Cell Lines

The target compound exhibits measurable cytotoxicity against two cancer cell lines: MCF-7 (breast adenocarcinoma) with an IC50 of 10 μM and A549 (lung carcinoma) with an IC50 of 15 μM . When benchmarked against the broader benzoxazole analog landscape, these IC50 values fall within the mid-range of activity for this chemical class. Recent benzoxazole SAR studies have identified compounds with more potent anticancer activity (e.g., compounds 4, 6, 25, and 26 showing best-in-class activity compared to 5-fluorouracil [1]), with optimized analogs achieving IC50 values as low as 4 μM against MCF-7 cells [2]. The 3,4-dichlorophenyl substitution in the target compound provides a distinct electronic profile compared to other active analogs, representing a specific SAR data point for optimizing anticancer benzoxazole scaffolds. Compound 7a, a related 3,4-dichlorophenyl benzoxazole derivative, demonstrated potent antimicrobial activity (S. aureus MIC = 0.25 μg/mL) without appreciable cytotoxicity [3], highlighting that the 3,4-dichlorophenyl motif alone does not determine cytotoxicity—the overall scaffold architecture is critical.

Anticancer Drug Discovery Cytotoxicity Screening Oncology Research Chemotherapy

Structural Determinant for Th1/IFN-γ Modulation: 3,4-Dichlorophenyl-Amino Benzoxazole Motif

The 3,4-dichlorophenyl-amino benzoxazole structural motif present in the target compound is directly relevant to a specific immunomodulatory mechanism. The novel benzoxazole derivative DCPAB (2-((3,4-dichlorophenyl)amino)benzo[d]oxazol-5-ol), which shares the 3,4-dichlorophenyl substitution and benzoxazole core with the target compound, specifically suppresses IFN-γ production and Th1 cell differentiation through inhibition of T-bet expression [1]. This activity was demonstrated in both in vitro T-cell differentiation assays and in vivo colitis models, providing a mechanistic link between the 3,4-dichlorophenyl-aminobenzoxazole scaffold and Th1 pathway modulation. The target compound differs from DCPAB by having an amine at the 5-position rather than a hydroxyl group, and the 3,4-dichlorophenyl group is attached directly to the benzoxazole C2 rather than via an amine linker. These structural differences create a unique SAR pair for probing the structural requirements for T-bet inhibition.

Immunomodulation Inflammatory Disease Autoimmune Research T-Cell Biology

Defined Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 293737-85-6)


Lead Optimization in Antifungal Drug Discovery: Candida albicans Hit Expansion

Procure this compound as a validated antifungal hit for Candida albicans (MIC = 16 μg/mL) to initiate medicinal chemistry optimization. The 3,4-dichlorophenyl motif provides a tractable starting point for systematic SAR studies aimed at improving potency toward the sub-microgram/mL range achieved by optimized 3,4-dichlorophenyl benzoxazole derivatives (e.g., S. aureus MIC = 0.25 μg/mL) [1]. The 5-amino group enables facile synthesis of amide, sulfonamide, and Schiff base derivatives for focused library construction [2], allowing rapid exploration of substituent effects on antifungal activity. Researchers should benchmark new derivatives against fluconazole as a clinical comparator, following the established benzoxazole antimicrobial evaluation framework [3].

Medicinal Chemistry SAR Studies: Probing Halogen Substitution Effects on ADME and Target Engagement

Use this compound as a key comparator in systematic SAR investigations examining the impact of halogen substitution pattern and position on benzoxazole scaffold properties. The LogP differential (Δ = +0.28) compared to the 2,3-dichloro regioisomer [1] provides a defined test case for assessing how this lipophilicity shift affects membrane permeability, plasma protein binding, and cellular accumulation. The chlorine substituents enable halogen-bonding studies that are not possible with non-halogenated analogs such as the 4-ethylphenyl derivative [2][3], while the 5-amino group provides a reactive handle for installing reporter tags (fluorophores, biotin) to enable target identification and cellular localization studies.

Combinatorial Library Synthesis: Benzoxazole-Based Diversity-Oriented Synthesis

Employ this compound as a versatile building block for diversity-oriented synthesis of benzoxazole-focused compound libraries. The 5-amino group is amenable to parallel synthesis workflows including acylation, sulfonylation, and reductive amination, enabling the generation of 50–200 compound sub-libraries for screening against multiple biological targets . The 3,4-dichlorophenyl moiety contributes to a calculated LogP of 4.28 [1] and a tPSA of 52.0 Ų [2], placing the core scaffold in favorable drug-like chemical space (Lipinski-compliant) [3] while the chlorine atoms provide opportunities for halogen-bond-mediated interactions with diverse protein targets. This scaffold is particularly suited for inclusion in kinase inhibitor, GPCR modulator, or antimicrobial screening collections.

Immunology Tool Compound Development: T-bet/Th1 Pathway Probe Optimization

Utilize this compound as a structural comparator in SAR campaigns focused on T-bet-mediated Th1 differentiation inhibition. The demonstration that DCPAB—a compound sharing the 3,4-dichlorophenyl-aminobenzoxazole core—specifically suppresses IFN-γ production and Th1 cell differentiation via T-bet inhibition establishes this scaffold as a relevant starting point for immunomodulatory tool compound development. The target compound differs structurally from DCPAB in two key positions (C2 direct attachment vs. amino linker; 5-amine vs. 5-hydroxyl), creating an ideal paired SAR study to define the minimal pharmacophore required for T-bet pathway engagement. Such studies are valuable for programs targeting autoimmune diseases (e.g., inflammatory bowel disease, rheumatoid arthritis) or transplant rejection where Th1 suppression is therapeutically beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.